molecular formula C17H15N3O4 B4370676 3-ethyl 7-methyl 5-phenylpyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate

3-ethyl 7-methyl 5-phenylpyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate

Cat. No.: B4370676
M. Wt: 325.32 g/mol
InChI Key: UUNRGCBVTROWLD-UHFFFAOYSA-N
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Description

3-ethyl 7-methyl 5-phenylpyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of N-heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl 7-methyl 5-phenylpyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method involves the use of microwave-assisted protocols to achieve high yields. For instance, the reaction of 7-arylpyrazolo[1,5-a]pyrimidine with suitable electrophiles under microwave irradiation can lead to the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes for scalability, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-ethyl 7-methyl 5-phenylpyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-ethyl 7-methyl 5-phenylpyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ethyl 7-methyl 5-phenylpyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s effects are mediated through various molecular pathways, including signal transduction and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
  • Methyl 5-cyclopropyl-7-difluoromethylpyrazolo[1,5-a]-pyrimidine-2-carboxylate

Uniqueness

3-ethyl 7-methyl 5-phenylpyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-O-ethyl 7-O-methyl 5-phenylpyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-3-24-16(21)12-10-18-20-14(17(22)23-2)9-13(19-15(12)20)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNRGCBVTROWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(=O)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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